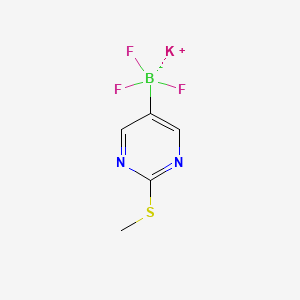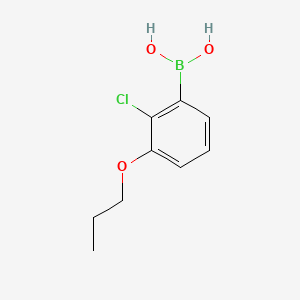
2-氯-3-丙氧苯硼酸
货号 B578695
CAS 编号:
1256345-51-3
分子量: 214.452
InChI 键: GPEDIOJOGFVJCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用
1. Suzuki–Miyaura Coupling
- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed, but this research presents a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The protocol involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: This valuable but previously unknown transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Synthesis of Quinoline Ring Systems
- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of quinoline ring systems .
- Methods of Application: The synthesis of quinoline ring systems involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .
4. Chemical Properties and Structure Analysis
- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .
- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .
- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .
5. Synthesis of Binary Quinoline-Cord Heterocyclic Systems
- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of binary quinoline-cord heterocyclic systems .
- Methods of Application: The synthesis of binary quinoline-cord heterocyclic systems involves reactions adopted to construct these systems .
- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .
6. Chemical Properties and Structure Analysis
- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .
- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .
- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .
属性
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-propoxyphenylboronic acid | |
CAS RN |
1256345-51-3 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-Boc-5,6-Dichloro-1H-indole
1209183-93-6
4-Bromo-2-chloro-6-fluorobenzoic acid
1321613-01-7
2-(4-Fluoro-3-methylphenyl)benzonitrile
1352318-20-7
5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride
1211585-80-6

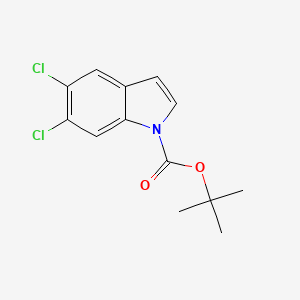
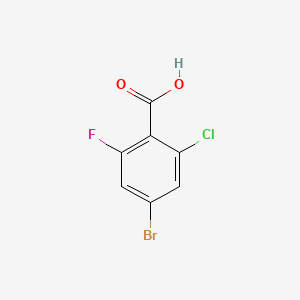
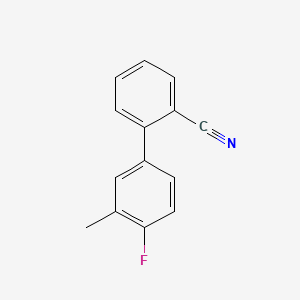
![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)
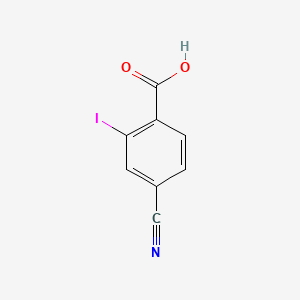

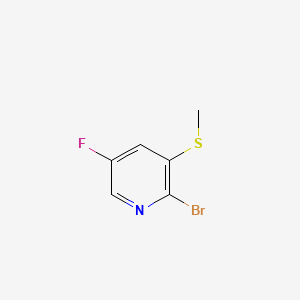
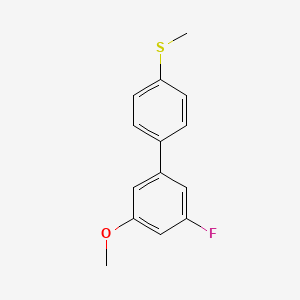
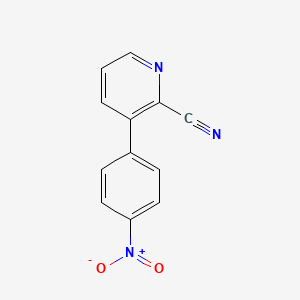
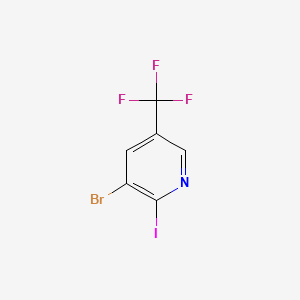
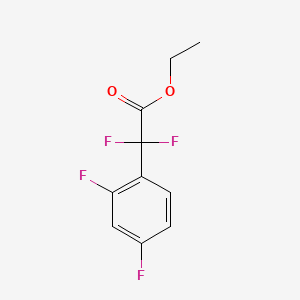
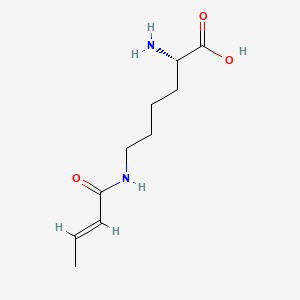
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)
